molecular formula C6H7NO2 B1312070 5-Methylfuran-2-carboxamide CAS No. 99968-74-8

5-Methylfuran-2-carboxamide

Cat. No.: B1312070
CAS No.: 99968-74-8
M. Wt: 125.13 g/mol
InChI Key: HTLIXYXARPLOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylfuran-2-carboxamide, also known as 5-methyl-2-furamide, is a compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.13 . The compound is typically stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under microwave-assisted conditions . In one study, N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate were produced using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . Another method involves the preparation of Weinreb Amides from Carboxylic Acid via CDI Activation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8) . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be kept in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Synthesis Applications

5-Methylfuran-2-carboxamide and its derivatives are primarily utilized in chemical synthesis. For example, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involves acetylation of 2-methylfuran-3-carboxamides, which could potentially include this compound as a precursor or related compound (R. Maadadi et al., 2015). Similarly, N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide compounds, which may include structures analogous to this compound, show promise as antibacterial agents (Ashraf S. Hassan et al., 2020).

Pharmaceutical Research

In pharmaceutical research, compounds similar to this compound are explored for their potential therapeutic effects. For instance, derivatives of furan-carboxamide have been studied for their antibacterial properties and are considered as analogues to existing drugs (Ravindra V. Chambhare et al., 2003).

Molecular Interaction Studies

This compound related compounds are also used in studies investigating molecular interactions and mechanisms. For instance, the examination of DNA alteration by similar molecules provides insights into chemical-DNA interactions and potential implications for drug development (N. Mizuno et al., 1976).

Material Science

In material science, furan-carboxamide derivatives, which could include this compound, are utilized in the synthesis of novel compounds with specific physical or chemical properties. This is evident in the development of new materials for various industrial applications (M. Palanki et al., 2000).

Anticancer Research

Some derivatives of this compound are investigated for their anticancer properties. These studies aim to understand how these compounds interact with cancer cells and their potential as therapeutic agents (M. Stevens et al., 1984).

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor. It is harmful in contact with skin and causes skin irritation. It also causes serious eye irritation and may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled .

Mechanism of Action

Properties

IUPAC Name

5-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLIXYXARPLOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409081
Record name 5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99968-74-8
Record name 5-methylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylfuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Methylfuran-2-carboxamide
Reactant of Route 3
5-Methylfuran-2-carboxamide
Reactant of Route 4
5-Methylfuran-2-carboxamide
Reactant of Route 5
5-Methylfuran-2-carboxamide
Reactant of Route 6
5-Methylfuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.